(4-Phenyl-2-sulfanylideneimidazolidin-1-yl)acetic acid
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Overview
Description
2-(4-Phenyl-2-thioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring a thioxoimidazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenyl-2-thioxoimidazolidin-1-yl)acetic acid typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance yield and purity. This method involves the use of specific catalysts and solvents to facilitate the reaction, ensuring high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Phenyl-2-thioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2-(4-Phenyl-2-thioxoimidazolidin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in biological research
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases
Industry: Utilized in the production of antimicrobial coatings and as a reagent in polymerization processes
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-2-thioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates pathways related to oxidative stress and cellular signaling, leading to its observed biological effects
Comparison with Similar Compounds
2-Thioxoimidazolidin-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities
Thiazolidine derivatives: These compounds also contain a sulfur atom and have diverse pharmacological properties.
Uniqueness: 2-(4-Phenyl-2-thioxoimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
90032-34-1 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(4-phenyl-2-sulfanylideneimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)7-13-6-9(12-11(13)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15) |
InChI Key |
BBZLFCNNUNCGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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